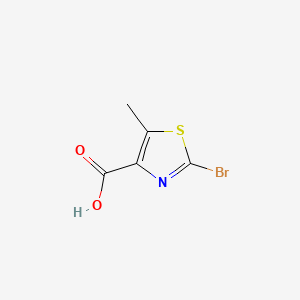![molecular formula C12H15ClN2S B580018 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride CAS No. 913614-18-3](/img/structure/B580018.png)
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride
Overview
Description
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is a chemical compound with the molecular formula C12H15ClN2S. It is a derivative of piperazine and benzo[b]thiophene, and it is often used as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic drugs like brexpiprazole .
Mechanism of Action
Target of Action
The primary target of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is the serotoninergic 5-HT 1A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and sleep, and is often a target for drugs used in the treatment of mental disorders .
Mode of Action
The compound interacts with its target, the 5-HT 1A receptor, by binding to it. This binding can lead to changes in the receptor’s activity, which can then influence the transmission of signals in the brain . .
Biochemical Pathways
Upon binding to the 5-HT 1A receptor, this compound can affect various biochemical pathways. These pathways are involved in the regulation of mood, anxiety, and sleep . The downstream effects of these changes in the pathways can include alterations in mood and behavior.
Pharmacokinetics
It is known that the compound has a melting point of >75°c (dec) . It is slightly soluble in DMSO and methanol , which could potentially impact its bioavailability
Result of Action
It is known that the compound can influence the activity of the 5-ht 1a receptor , which can lead to changes in mood and behavior. More research is needed to fully elucidate these effects.
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and undergoes degradation over time .
Metabolic Pathways
The metabolic pathways that 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is involved in are not well-characterized. It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. It is known to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride typically involves the reaction of 4-chlorobenzo[b]thiophene with piperazine in the presence of a palladium catalyst and a base such as sodium tert-butoxide . The reaction is carried out in a solvent like xylene at elevated temperatures (120-130°C) for several hours . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenated compounds to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Common Reagents and Conditions: Palladium catalysts, bases like sodium tert-butoxide, and solvents such as xylene or dimethylformamide are commonly used
Major Products: The major products formed from these reactions include various pharmaceutical intermediates and final drug compounds like brexpiprazole.
Scientific Research Applications
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is similar to other piperazine derivatives such as aripiprazole and quetiapine. it is unique due to its specific structure, which includes a benzo[b]thiophene ring. This structural feature contributes to its distinct pharmacological properties and its use in the synthesis of brexpiprazole . Similar compounds include:
Properties
IUPAC Name |
1-(1-benzothiophen-4-yl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUUWPNOUUQXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CSC3=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913614-18-3 | |
| Record name | 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Q1: The provided research highlights a novel one-pot synthesis of Brexpiprazole. Could you elaborate on the specific role of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride in this process?
A: this compound serves as a crucial building block in the one-pot synthesis of Brexpiprazole []. After an initial reaction between 7-hydroxy-2-quinolone and 1-bromo-4-chlorobutane, this hydrochloride salt is introduced alongside water to react with the intermediate formed in the previous step. This reaction ultimately leads to the formation of the final Brexpiprazole molecule. This one-pot approach simplifies the synthesis process and enhances efficiency compared to previous multi-step methods [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579937.png)
![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide](/img/structure/B579945.png)
![4-[(2,6-Difluorophenyl)carbonyl]piperidine](/img/structure/B579950.png)
![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)




